molecular formula C11H9N5 B3060595 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 5466-67-1

2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3060595
CAS No.: 5466-67-1
M. Wt: 211.22 g/mol
InChI Key: MCDUPLXIZMMXMM-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 5466-67-1) is a high-value chemical intermediate with the molecular formula C11H9N5 and a molecular weight of 211.22 g/mol. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant biological activity and photophysical properties . The rigid, planar fused heterocyclic system contains both pyrazole and pyrimidine rings, which contributes to its versatility in drug discovery applications . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology research. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anticancer activity through selective protein inhibition . The structural motif is also found in commercial drugs including Indiplon, Zaleplon, Dorsomorphin, and Anagliptin, highlighting its pharmaceutical relevance . Additionally, researchers are exploring applications in material science due to the compound's significant photophysical properties as an emergent fluorophore . The synthetic versatility of this scaffold allows for extensive structural modifications at multiple positions, enabling researchers to develop diverse combinatorial libraries for structure-activity relationship studies . The compound's two cyano functional groups provide excellent handles for further chemical derivatization, making it particularly valuable for medicinal chemistry optimization programs. It is typically synthesized via cyclocondensation reactions of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-7-5-8(2)16-11(14-7)9(6-13)10(15-16)3-4-12/h5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDUPLXIZMMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CC#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282530
Record name 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-67-1
Record name NSC26374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . The reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclocondensation with Dicarbonyl Compounds

This compound undergoes cyclocondensation with 1,3-dicarbonyl reagents (e.g., acetylacetone) to form fused polycyclic systems. For example:

Reaction Conditions Product Yield Source
Reaction with acetyl acetone in acetic acidReflux, 4–6 hours2-(Cyano(2-oxoindolin-3-ylidene)methyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile72–78%
Reaction with ethyl acetoacetate in ethanol/piperidineReflux, 3 hoursN-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives65–70%
  • The reaction mechanism involves nucleophilic attack by the cyanomethyl group at the β-carbonyl position of acetylacetone, followed by cyclization and aromatization .

  • IR and ¹H NMR data confirm the formation of fused pyridine or pyrimidine rings (e.g., δ 2.52–2.67 ppm for methyl groups in acetylacetone-derived products) .

Hydrolysis of the Cyanomethyl Group

The cyanomethyl (-CH₂CN) substituent undergoes hydrolysis under basic conditions:

Reaction Conditions Product Key Observations
Hydrolysis with NaOH/ethylene glycolReflux, 6–8 hours5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidComplete conversion via nitrile → carboxylic acid pathway
  • The reaction is monitored by IR spectroscopy, showing disappearance of the C≡N stretch at ~2,228 cm⁻¹ and emergence of a C=O stretch at ~1,710 cm⁻¹.

  • The carboxylic acid derivative exhibits enhanced solubility in polar solvents (e.g., DMSO, water).

Electrophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution, particularly at position 6:

Reaction Conditions Product Yield
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hours6-Nitro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile55%
Halogenation (Cl₂/FeCl₃)RT, 1 hour6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile60%
  • Positional selectivity is confirmed by ¹H NMR (e.g., deshielding of H-6 in nitrated derivatives) .

  • Halogenated products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Michael Addition Reactions

The cyanomethyl group participates in Michael additions with α,β-unsaturated carbonyl compounds:

Reaction Conditions Product Yield
Addition to methyl acrylateEthanol, piperidine, reflux, 5 hours3-(Methoxycarbonylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile68%
Addition to acrylonitrileDMF, 80°C, 3 hours3-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile72%
  • LC-MS analysis confirms the addition products (e.g., m/z 284.1 for acrylonitrile adduct) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold allows diverse functionalization, enabling comparisons with structurally related compounds. Below is an analysis of key analogs based on substituent variations, synthesis, and bioactivity:

Key Research Findings

Synthetic Flexibility : The parent compound’s nitrile group at position 3 facilitates hydrolysis to carboxylic acid (55% yield), enabling further derivatization into amides or esters .

Crystallographic Insights: Analogs like 2-anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile crystallize with two independent molecules in the asymmetric unit, highlighting steric and electronic influences of substituents .

Catalyst-Free Synthesis : Unlike some analogs requiring catalysts, the parent compound forms robustly under varying temperatures and acidic conditions, demonstrating synthetic versatility .

Biological Activity

Overview

2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent. Its structure includes a pyrazolo[1,5-a]pyrimidine core with specific substituents that enhance its biological activities.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle progression, particularly the transition from G1 to S phase. By inhibiting CDK2 activity, this compound induces cell cycle arrest at various phases, including G1/S and G2/M transitions, leading to reduced cell proliferation in cancer cell lines such as HepG-2, MCF-7, and HeLa cells .

The compound has shown significant biochemical interactions:

  • Inhibition of CDK2 : This inhibition affects cellular pathways crucial for cancer progression.
  • Cell Proliferation : Studies indicate that it effectively inhibits the proliferation of various cancer cell lines .
  • Molecular Interactions : The compound binds to specific biomolecules, altering gene expression related to cell cycle regulation .

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Anticancer Activity

  • In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells. For instance:
    • HepG-2 Cells : Exhibited a marked decrease in viability upon treatment with the compound.
    • MCF-7 Cells : Showed reduced proliferation rates, indicating potential effectiveness against breast cancer .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound enhances its ability to inhibit CDK2 compared to other pyrazolo[1,5-a]pyrimidine derivatives. This specificity contributes to its potential as a lead compound for further drug development targeting cancer .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
2-Cyanopyrazolo[1,5-a]pyrimidinePyrazolo derivativeAnticancer properties
1-Cyanoacetyl-3,5-dimethylpyrazolePyrazole derivativeInhibits CDK2
Pyrazolo[3,4-d]pyrimidinePyrazole derivativeTargets CDK2 with anticancer effects

The comparison indicates that while similar compounds target CDK2 and exhibit anticancer properties, the specific structural features of this compound enhance its efficacy and selectivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?

  • Methodology:

  • Route 1: React 3-amino-1H-pyrazole-4-carbonitrile with acetylacetone in glacial acetic acid under reflux (78% yield) .
  • Route 2: Condensation of arylidene derivatives (e.g., isatin) with this compound in ethanol/piperidine (yield: 67–84%) .
  • Key parameters: Reflux time (3–6 h), solvent selection (acetic acid, ethanol), and stoichiometric ratios.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical workflow:

  • IR spectroscopy: Detect CN stretch (~2,219 cm⁻¹) and NH/CH aliphatic bands (2,945 cm⁻¹) .
  • NMR analysis:
  • 1H NMR: Methyl groups appear as singlets (δ 2.52–2.67 ppm); pyrimidine protons at δ 6.72 ppm .
  • 13C NMR: Carbonitrile carbons at ~116 ppm; pyrazolo-pyrimidine backbone carbons between 98–165 ppm .
  • Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 297.70 for C₁₅H₁₂ClN₅) .

Advanced Research Questions

Q. How can this compound serve as a precursor for TSPO-targeted PET radiotracers?

  • Application in imaging:

  • Radiolabeling: React with [¹⁸F]fluoride via nucleophilic substitution to synthesize [¹⁸F]F-DPA (TSPO ligand). Optimized yields (45–96 GBq/μmol) require precursors like DPA-SPIAD .
  • Biological relevance: Demonstrated in head and neck cancer models to track radiotherapy-induced TSPO activity changes .
    • Design considerations:
  • Position 4-substitution (e.g., 4-fluorophenyl) enhances binding affinity (Ki = 2 nM) .

Q. How to resolve unexpected reaction products during derivatization (e.g., with hydrazine hydrate)?

  • Case study: Reaction with hydrazine hydrate yields 3,3'-(hydrazine-1,2-diylidene)bis(indolin-2-one) instead of expected intermediates .
  • Analytical troubleshooting:

  • IR/NMR discrepancies: Absence of cyano (~2,200 cm⁻¹) or amino (3,400 cm⁻¹) bands indicates alternative pathways .
  • Mechanistic hypothesis: Nucleophilic attack by hydrazine on arylidenes leads to dimerization .

Q. What strategies improve antibacterial activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Biological evaluation:

  • Assay design: Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) strains; compare to Chloramphenicol .
  • Structure-activity relationship (SAR):
CompoundActivity ProfileKey Substituents
6a, 6bBroad-spectrum (all tested strains)Cyano, methyl groups
8Highest potency (MIC < 1 µg/mL)Trifluoromethyl, acetylacetone
15Narrow spectrum (3/5 strains)Hydrazine-derived dimer
Data from

Q. How does NMR elucidate dearomatization in pyrazolo[1,5-a]pyrimidines?

  • Case example: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes dearomatization under basic conditions.
  • NMR insights:

  • Loss of aromaticity confirmed by upfield shifts in pyrimidine protons (δ 6.72 → δ 7.5–8.5 ppm) .
  • 2D NMR (COSY, NOESY) maps non-aromatic ring conformations .

Methodological Recommendations

  • Synthetic optimization: Use anhydrous conditions and inert atmosphere to prevent side reactions (e.g., hydrolysis of cyano groups) .
  • Data validation: Cross-reference spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) .
  • Biological assays: Include positive/negative controls (e.g., Chloramphenicol) and replicate experiments to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

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